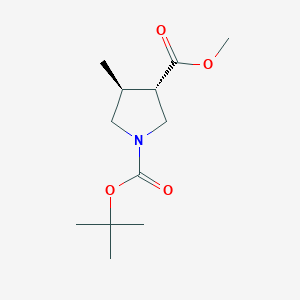

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate

Description

This compound is a pyrrolidine-based dicarboxylate featuring a tert-butyl ester at position 1, a methyl ester at position 3, and a trans-configurated 4-methyl substituent. Pyrrolidine derivatives are widely used in medicinal chemistry and materials science due to their conformational rigidity and functional versatility.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLMQZWHOQIEZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using suitable reagents.

Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

In industrial settings, the production of 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

- **Sub

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Biological Activity

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and therapeutic applications.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 1895053-81-2

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate can be achieved through various methods, including the Mitsunobu reaction, which is a powerful tool for constructing nitrogen-containing compounds. The reaction conditions typically involve the use of diethyl azodicarboxylate (DEAD) and triphenyl phosphine (PPh₃) as reagents .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective effects and potential anticancer properties. The mechanism involves modulation of neurotransmitter systems and inhibition of cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of related pyrrolidine derivatives. For instance, communesin alkaloids derived from similar structures demonstrated significant cytotoxicity against various cancer cell lines, including prostate carcinoma (DU-145), lung carcinoma (A549), and breast adenocarcinoma (MCF7). The IC₅₀ values for these compounds suggest potent activity .

Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, derivatives of pyrrolidine were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain derivatives significantly reduced cell death in models of neurodegeneration .

Study 2: Anticancer Efficacy

Another study focused on the synthesis and evaluation of pyrrolidine-based compounds against human cancer cell lines. The results showed that specific analogs exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range. This suggests potential for further development as therapeutic agents .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Development

1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate has been investigated for its potential therapeutic properties:

- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease.

- Anti-inflammatory Agents : The compound's structure allows for modifications that can lead to anti-inflammatory drugs.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its functional groups facilitate further transformations to synthesize more complex organic compounds.

- Catalytic Reactions : It can be used in various catalytic processes, enhancing reaction efficiency and selectivity.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer backbones to create materials with specific mechanical or thermal properties.

- Coatings and Adhesives : The chemical structure allows for the development of coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal examined the neuroprotective effects of pyrrolidine derivatives, including 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate. The results demonstrated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Research conducted at a leading pharmaceutical institute focused on synthesizing new anti-inflammatory compounds based on the structure of 1-(Tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate. The synthesized derivatives showed promising activity in preclinical models of inflammation, paving the way for further development into clinical candidates.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Dicarboxylates

The following table summarizes key structural analogs and their differences:

*Calculated molecular weight based on formula.

Key Observations :

- Ester Group Variations: Replacing the methyl ester (C3) with ethyl (e.g., ) increases molecular weight and may alter solubility.

- Aromatic vs. Aliphatic Substituents : Pyridinyl or phenyl groups (e.g., ) introduce π-π stacking capabilities, relevant for materials science. Bromo/chloro substituents () enhance electrophilicity for cross-coupling reactions.

- Fluorinated Derivatives : The trifluoromethyl analog () exhibits higher lipophilicity, advantageous in drug design for membrane permeability .

Q & A

Basic: What are the standard protocols for synthesizing 1-(tert-butyl) 3-methyl trans-4-methylpyrrolidine-1,3-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Protection/deprotection strategies : Use tert-butyl carbamate to protect the amino group during intermediate steps, followed by acidic or basic deprotection .

- Stereochemical control : Employ chiral catalysts or enantioselective reagents to ensure the desired trans-configuration at the 4-methyl position .

- Optimization parameters : Adjust temperature (0–25°C for nucleophilic substitutions), solvent polarity (e.g., THF or acetonitrile), and reaction time (monitored via TLC/HPLC) to maximize yield (>70%) and minimize side products .

Basic: Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., tert-butyl at 1-position, methyl ester at 3-position) .

- Chiral HPLC : Resolves enantiomeric excess (ee) for trans-4-methyl configuration, with retention times compared to racemic standards .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] = 314.19) and detects impurities (<2%) .

Advanced: How can computational chemistry methods be integrated with experimental data to design novel reactions involving this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for functionalization at the pyrrolidine ring .

- Machine learning : Train models on existing reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for cross-coupling or oxidation reactions .

- Feedback loops : Validate computational predictions with small-scale experiments, then refine models using experimental kinetic data .

Advanced: What strategies resolve contradictions in reported reaction yields when modifying functional groups (e.g., substituting the 4-methyl group)?

- Controlled variable analysis : Isolate factors like solvent polarity (e.g., DMF vs. dichloromethane) or catalyst loading (e.g., Pd(PPh) at 5 mol% vs. 10 mol%) to identify yield discrepancies .

- In situ monitoring : Use real-time IR spectroscopy to detect intermediate formation and adjust reaction quenching times .

- Reproducibility checks : Replicate literature methods with strict inert atmosphere control (e.g., N/Ar) to exclude oxygen/moisture interference .

Advanced: How can researchers determine the optimal protecting groups for the amino and carboxylate moieties during multi-step synthesis?

- Amino protection : Compare tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups; Boc is preferred for acid stability during ester hydrolysis .

- Carboxylate protection : Methyl esters are easily cleaved under basic conditions (e.g., NaOH/MeOH), while tert-butyl esters require strong acids (e.g., TFA) .

- Orthogonality testing : Ensure protecting groups are selectively removable without affecting other functionalities .

Advanced: What experimental and computational methods analyze the impact of substituents on the pyrrolidine ring’s conformational dynamics?

- X-ray crystallography : Resolves crystal packing effects and ring puckering (e.g., chair vs. envelope conformations) .

- Molecular dynamics simulations : Predict substituent-induced strain using force fields (e.g., AMBER) and correlate with NMR coupling constants () .

- NOESY experiments : Identify through-space interactions between the 4-methyl group and adjacent substituents .

Basic: What are the primary applications of this compound in medicinal chemistry and organic synthesis?

- Pharmaceutical intermediates : Serve as a precursor for protease inhibitors or kinase-targeting agents due to its rigid pyrrolidine scaffold .

- Chiral building blocks : Used in asymmetric synthesis of complex molecules (e.g., alkaloids) via cross-coupling or conjugate addition reactions .

- Biochemical probes : Functionalize with fluorophores or biotin tags to study enzyme-substrate interactions .

Advanced: How should researchers address discrepancies in enantiomeric excess (ee) measurements when using chiral chromatography?

- Column selection : Compare multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) to resolve co-eluting enantiomers .

- Calibration standards : Synthesize pure enantiomers via asymmetric hydrogenation for accurate ee quantification .

- Method validation : Use circular dichroism (CD) spectroscopy as a complementary technique to confirm optical rotation trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.